1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene
Description
“1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene” is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the meta-position and an ethoxy side chain. The ethoxy group is further functionalized with an amino group and a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19/h1-8,14H,9,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVHEFKXNOALTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body.
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group have been known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially lead to changes in the target molecules, thereby altering their function.
Biological Activity
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene, a compound characterized by its unique trifluoromethyl and amino functional groups, has garnered attention in various biological and pharmacological contexts. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14F3N2O
- Molecular Weight : 300.28 g/mol
- CAS Number : Not specifically listed but can be derived from its structure.
Structural Features
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Amino Group : Potential for hydrogen bonding, increasing solubility in biological systems.
- Fluoro Group : May influence biological interactions and receptor binding.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in pain and inflammation .
- Antimicrobial Properties : The incorporation of the trifluoromethyl group is associated with increased antimicrobial activity. Research indicates that derivatives of similar structures exhibit significant antifungal properties against pathogens such as Erysiphe graminis and Sphaerotheca fuliginea .
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| mPGES-1 Inhibition | IC50 = 50 µM (indicative) | |
| Antifungal Activity | Effective against E. graminis | |
| Cytotoxicity | Non-cytotoxic at concentrations < 100 µM |
Case Studies
- Anti-inflammatory Effects : In a study evaluating various compounds for their ability to inhibit mPGES-1, this compound was identified as a promising candidate due to its selective inhibition profile, which could lead to reduced side effects compared to non-selective NSAIDs .
- Fungicidal Activity : A series of experiments demonstrated that derivatives featuring the trifluoromethyl group exhibited enhanced fungicidal activity compared to existing commercial fungicides. This suggests potential applications in agricultural settings as novel antifungal agents .
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for:
- Pain Management : As a selective mPGES-1 inhibitor, it may serve as a new class of anti-inflammatory drugs with fewer gastrointestinal side effects.
- Agricultural Chemicals : Its antifungal properties indicate potential use in crop protection formulations.
Comparison with Similar Compounds
Aprepitant (C₂₃H₂₁F₇N₄O₃)
- Structure : Contains a morpholine core, a triazolone ring, and a bis(trifluoromethyl)phenyl group.
- Key Differences: Unlike the target compound, Aprepitant includes a morpholine ring and lacks the ethoxy-amino linkage. These features enhance its binding to neurokinin-1 (NK₁) receptors, making it a potent antiemetic .
- Application : FDA-approved for chemotherapy-induced nausea and vomiting.
Fosaprepitant (C₂₃H₂₂F₇N₄O₆P)
- Structure : A phosphorylated prodrug of Aprepitant.
- Comparison : Shares the trifluoromethylphenyl and fluorophenyl motifs but differs in solubility (improved via phosphate group) and metabolic activation pathways .
Ethoxy-Substituted Benzene Derivatives in Agrochemicals
Etofenprox (C₂₅H₂₈O₃)
Bromuconazole (C₁₃H₁₂BrCl₂N₃O)
- Structure : Contains a triazole ring and halogenated phenyl groups.
Trifluoromethyl-Containing Compounds
Flusilazole (C₁₆H₁₅F₂N₃Si)
- Structure : Bis(4-fluorophenyl)methylsilyl group attached to a triazole ring.
- Comparison : The trifluoromethyl group in the target compound may enhance metabolic stability compared to flusilazole’s fluorophenyl groups, which are prone to oxidative degradation .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Application | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene | C₁₅H₁₂F₄NO | Amino, trifluoromethylphenyl, ethoxy | Research intermediate* | 301.26 |
| Aprepitant | C₂₃H₂₁F₇N₄O₃ | Morpholine, triazolone, bis(trifluoromethyl)phenyl | Antiemetic drug | 534.43 |
| Etofenprox | C₂₅H₂₈O₃ | Phenoxybenzene, ethoxyphenyl | Insecticide | 376.49 |
| Flusilazole | C₁₆H₁₅F₂N₃Si | Triazole, bis(4-fluorophenyl)methylsilyl | Fungicide | 315.39 |
Note: *Potential applications inferred from structural parallels to pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
